N-(3,4-dichlorophenyl)-3-nitrobenzamide
CAS No.: 62129-26-4
Cat. No.: VC8368410
Molecular Formula: C13H8Cl2N2O3
Molecular Weight: 311.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62129-26-4 |
|---|---|
| Molecular Formula | C13H8Cl2N2O3 |
| Molecular Weight | 311.12 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C13H8Cl2N2O3/c14-11-5-4-9(7-12(11)15)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) |
| Standard InChI Key | ZDCNKUZQMGPRIV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Introduction
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-3-nitrobenzamide typically involves two main steps:
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Preparation of the Intermediate: Reacting 3,4-dichloroaniline with a suitable acid chloride (e.g., 3-nitrobenzoyl chloride).
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Reaction Conditions:
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Solvent: Dichloromethane or similar organic solvents.
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Catalyst: Triethylamine or pyridine to neutralize the generated acid.
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Purification: Recrystallization or chromatography to achieve high-purity products.
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Industrial synthesis employs controlled reaction conditions to maximize yield and purity, often using continuous flow reactors for scalability.
Biological Activities
N-(3,4-Dichlorophenyl)-3-nitrobenzamide has been studied for its potential biological effects, particularly as an enzyme inhibitor:
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Mechanism of Action: The compound interacts with specific molecular targets by binding to their active sites. This interaction inhibits enzymatic activity, disrupting biochemical pathways.
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Therapeutic Potential:
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Anti-inflammatory Activity: Inhibition of enzymes involved in inflammatory processes.
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Anticancer Activity: Potential disruption of cellular processes in cancer cells.
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The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, enhancing its bioactivity.
Applications
This compound has applications in various fields due to its chemical and biological properties:
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Pharmaceutical Research: As a lead compound for developing anti-inflammatory and anticancer drugs.
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Biochemical Studies: Investigating enzyme inhibition mechanisms.
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Material Science: Potential use in designing functional materials due to its reactivity.
Analytical Data
The characterization of N-(3,4-dichlorophenyl)-3-nitrobenzamide is essential for confirming its structure and purity. Common analytical techniques include:
| Technique | Details |
|---|---|
| NMR Spectroscopy | Confirms the chemical environment of hydrogen and carbon atoms. |
| Mass Spectrometry | Provides molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identifies functional groups such as C=O (amide) and NO2 (nitro). |
| UV-Vis Spectroscopy | Analyzes electronic transitions related to conjugation in the molecule. |
Safety and Toxicology
While specific toxicological data for N-(3,4-dichlorophenyl)-3-nitrobenzamide is limited, compounds with similar structures suggest potential risks:
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Mutagenicity: Nitroaromatic compounds can exhibit mutagenic properties.
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Environmental Impact: Persistent in the environment due to stability of chlorinated aromatic rings.
Proper handling protocols should be followed during synthesis and application.
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